

Toxicological Profile of 4-Chloro-3-ethylphenol: A Technical Guide

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Compound of Interest

Compound Name: **4-Chloro-3-ethylphenol**

Cat. No.: **B1220485**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for **4-Chloro-3-ethylphenol**. Due to a notable lack of specific quantitative toxicity studies on **4-Chloro-3-ethylphenol**, this guide incorporates data from the structurally similar compound 4-chloro-3-methylphenol (p-chloro-m-cresol, PCMC) as a surrogate for comparative purposes. This is clearly indicated in the data tables. The information presented is intended for research and professional purposes and should not be used for clinical or diagnostic applications.

Chemical and Physical Properties

4-Chloro-3-ethylphenol is a chlorinated phenolic compound. Its basic chemical and physical properties are summarized below.

Property	Value	Reference
Chemical Name	4-Chloro-3-ethylphenol	[1]
CAS Number	14143-32-9	[2]
Molecular Formula	C ₈ H ₉ ClO	[1]
Molecular Weight	156.61 g/mol	[1]
Appearance	White to pinkish crystalline solid	[3]
Melting Point	64-66 °C	[3]
Solubility	Soluble in aqueous base	[3]

Toxicological Data

The following tables summarize the available quantitative toxicological data for **4-Chloro-3-ethylphenol** and its surrogate, 4-chloro-3-methylphenol.

Acute Toxicity

Endpoint	Species	Route	Value	Classification/Remarks	Reference
LD ₅₀ (4-chloro-3-methylphenol)	Rat (Sprague-Dawley, male)	Oral	5129 mg/kg	Harmful if swallowed. Clinical signs included tremors, convulsions, and immobilization.	[4]
LD ₅₀ (4-chloro-3-methylphenol)	Rat (Sprague-Dawley, female)	Oral	3636 mg/kg	Harmful if swallowed.	[4]
LD ₅₀ (4-chloro-3-methylphenol)	Rat (Wistar II, male)	Oral	1830 mg/kg	-	[4][5]
LD ₅₀ (4-chloro-3-methylphenol)	Rat	Dermal	> 2000 mg/kg bw	Not classified as acutely toxic via dermal route.	[3][6][7]
LC ₅₀ (4-chloro-3-methylphenol)	Rat	Inhalation	> 583 mg/m ³ (4 hours)	Not classified as acutely toxic via inhalation.	[4]

No specific acute toxicity data (LD₅₀/LC₅₀) was found for **4-Chloro-3-ethylphenol**.

Skin and Eye Irritation

Endpoint	Species	Result	Classification	Reference
Skin Irritation (4-Chloro-3-ethylphenol)	-	Causes skin irritation	Skin Irritant Category 2	[1]
Eye Irritation (4-Chloro-3-ethylphenol)	-	Causes serious eye irritation	Eye Irritant Category 2	[1]
Skin Corrosion (4-chloro-3-methylphenol)	Rabbit	Corrosive after 1 to 4 hours of exposure	Skin Corrosion Category 1C	[6] [8]
Eye Damage (4-chloro-3-methylphenol)	Rabbit	Causes burns	Serious Eye Damage Category 1	[6] [8]

Sensitization

Endpoint	Species	Result	Classification	Reference
Skin Sensitization (4-chloro-3-methylphenol)	Guinea pig	Positive (Maximization Test)	Skin Sensitizer Category 1B	[6] [8]

Repeated Dose Toxicity

Endpoint	Species	Route	Duration	NOAEL	LOAEL	Critical Effect	Reference
Sub-chronic Toxicity (4-chloro-3-methylphenol)	Rat (Wistar)	Oral (diet)	13 weeks	167 mg/kg/day	-	Decrease in body weight gain (5-6%).	[4]
Sub-chronic Toxicity (4-chloro-3-methylphenol)	Rat	Oral (gavage)	28 days	200 mg/kg/day	400 mg/kg/day	Decrease in body weight gain.	[9]
Chronic Toxicity (4-chloro-3-methylphenol)	Rat (Wistar)	Oral (diet)	24 months	21 mg/kg/day	103.1 mg/kg/day	Degeneration of seminiferous tubules and reduced epididymal spermatozoa in males.	[4][9]

No specific repeated dose toxicity data (NOAEL/LOAEL) was found for **4-Chloro-3-ethylphenol**.

Genotoxicity

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test (4-chloro-3-methylphenol)	<i>S. typhimurium</i>	With & Without	Negative	[6]
Unscheduled DNA Synthesis (4-chloro-3-methylphenol)	Rat hepatocytes	-	Negative	[6]
In vitro Mammalian Cell Gene Mutation Test (4-chloro-3-methylphenol)	Chinese hamster ovary cells	-	Negative	[6]
In vivo Micronucleus Test (4-chloro-3-methylphenol)	Mouse bone marrow	-	Negative	[6]

No specific genotoxicity data was found for **4-Chloro-3-ethylphenol**.

Carcinogenicity

No data is available on the carcinogenic potential of **4-Chloro-3-ethylphenol**. For the surrogate, 4-chloro-3-methylphenol, it has not been classified as a carcinogen by major regulatory agencies.[\[10\]](#)

Reproductive and Developmental Toxicity

Endpoint	Species	Route	NOAEL (Maternal)	NOAEL (Developmental)	LOAEL (Developmental)	Critical Effect	Reference
Developmental Toxicity (4-chloro-3- methylphenol)	Rat (Wistar)	Oral (gavage)	30 mg/kg/day	30 mg/kg/day	100 mg/kg/day	Changes in sex ratio of offspring.	[4][11]

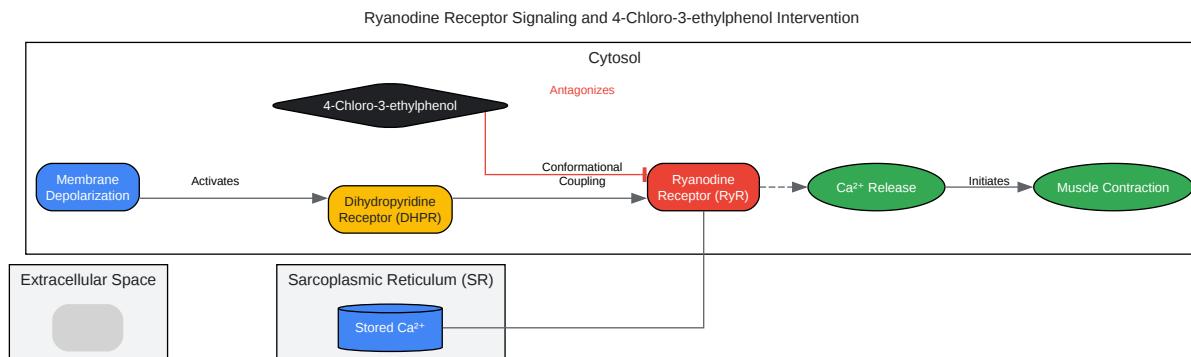
No specific reproductive or developmental toxicity data was found for **4-Chloro-3-ethylphenol**.

Mechanism of Action: Ryanodine Receptor Antagonism

4-Chloro-3-ethylphenol is known to act as a ryanodine receptor (RyR) antagonist.^[2] RyRs are intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum, playing a crucial role in excitation-contraction coupling in muscle cells and calcium signaling in various cell types.

By modulating the activity of RyRs, **4-Chloro-3-ethylphenol** can disrupt intracellular calcium homeostasis. This is the basis for its use as a diagnostic reagent for malignant hyperthermia, a condition involving uncontrolled calcium release in muscle cells.

The following diagram illustrates the general signaling pathway of ryanodine receptor-mediated calcium release and the proposed point of intervention for **4-Chloro-3-ethylphenol**.



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Ryanodine Receptor Signaling Pathway Intervention by **4-Chloro-3-ethylphenol**.

Experimental Protocols

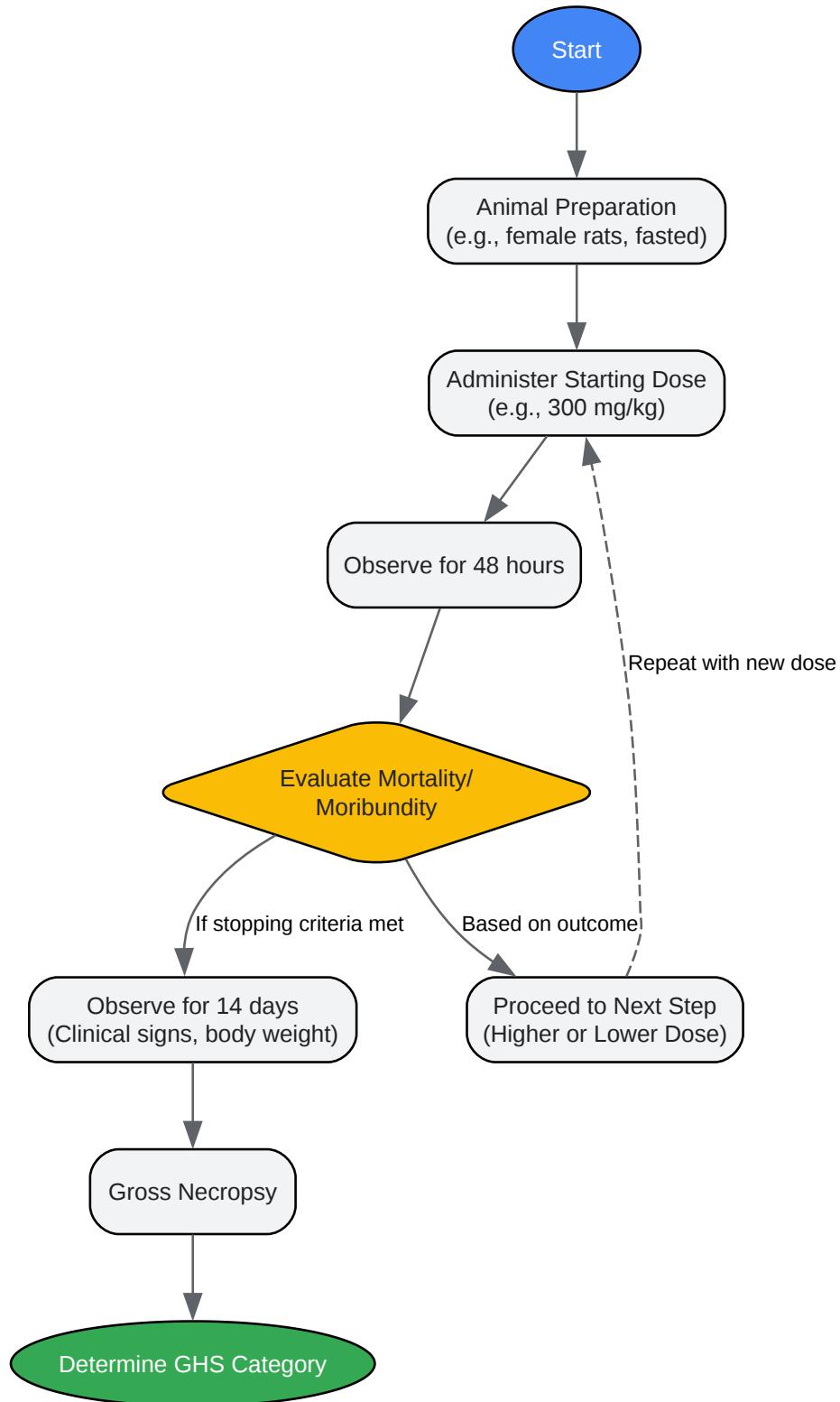
The following are generalized protocols for key toxicological assays, based on OECD guidelines. Specific experimental details may vary.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System (GHS).

Experimental Workflow:

Acute Oral Toxicity (OECD 423) Workflow

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Generalized workflow for an acute oral toxicity study based on OECD 423.

Methodology:

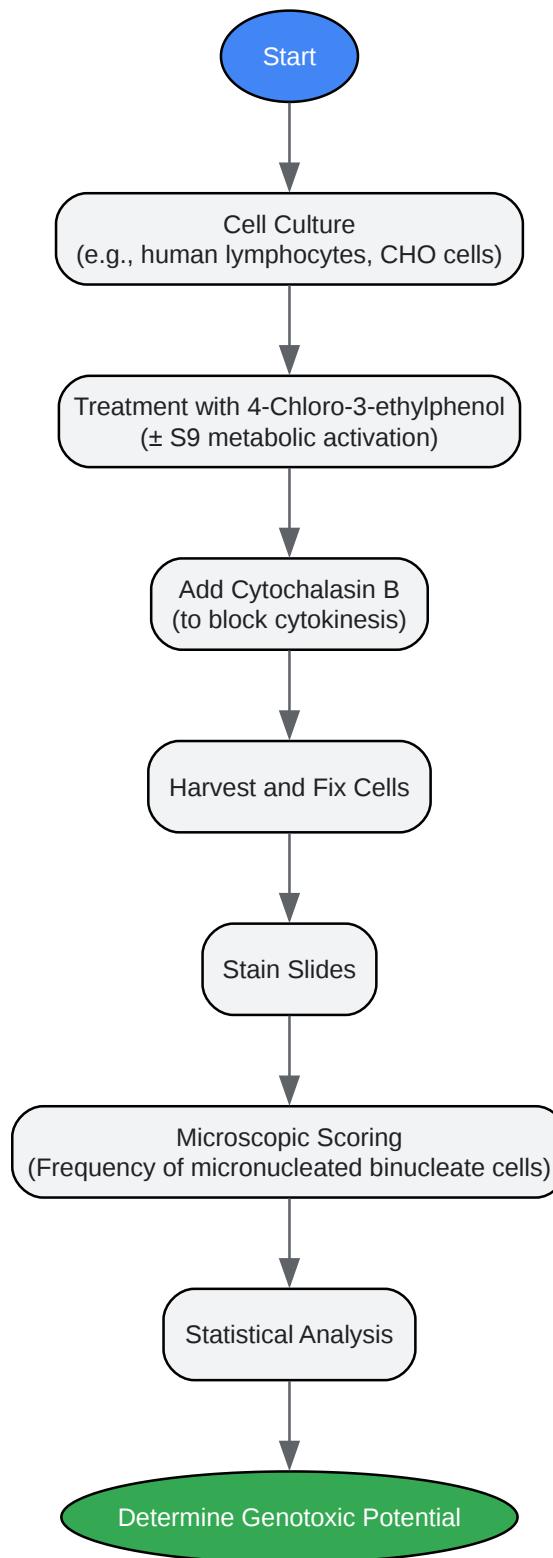
- **Test Animals:** Typically, young adult female rats are used. Animals are acclimatized and fasted prior to dosing.
- **Dose Levels:** A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.
- **Administration:** The test substance is administered by gavage in a single dose.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Endpoint:** The GHS classification is determined based on the number of mortalities at specific dose levels. A gross necropsy of all animals is performed.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To identify substances that induce cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Experimental Workflow:

In Vitro Micronucleus Assay (OECD 487) Workflow

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Generalized workflow for an in vitro micronucleus assay based on OECD 487.

Methodology:

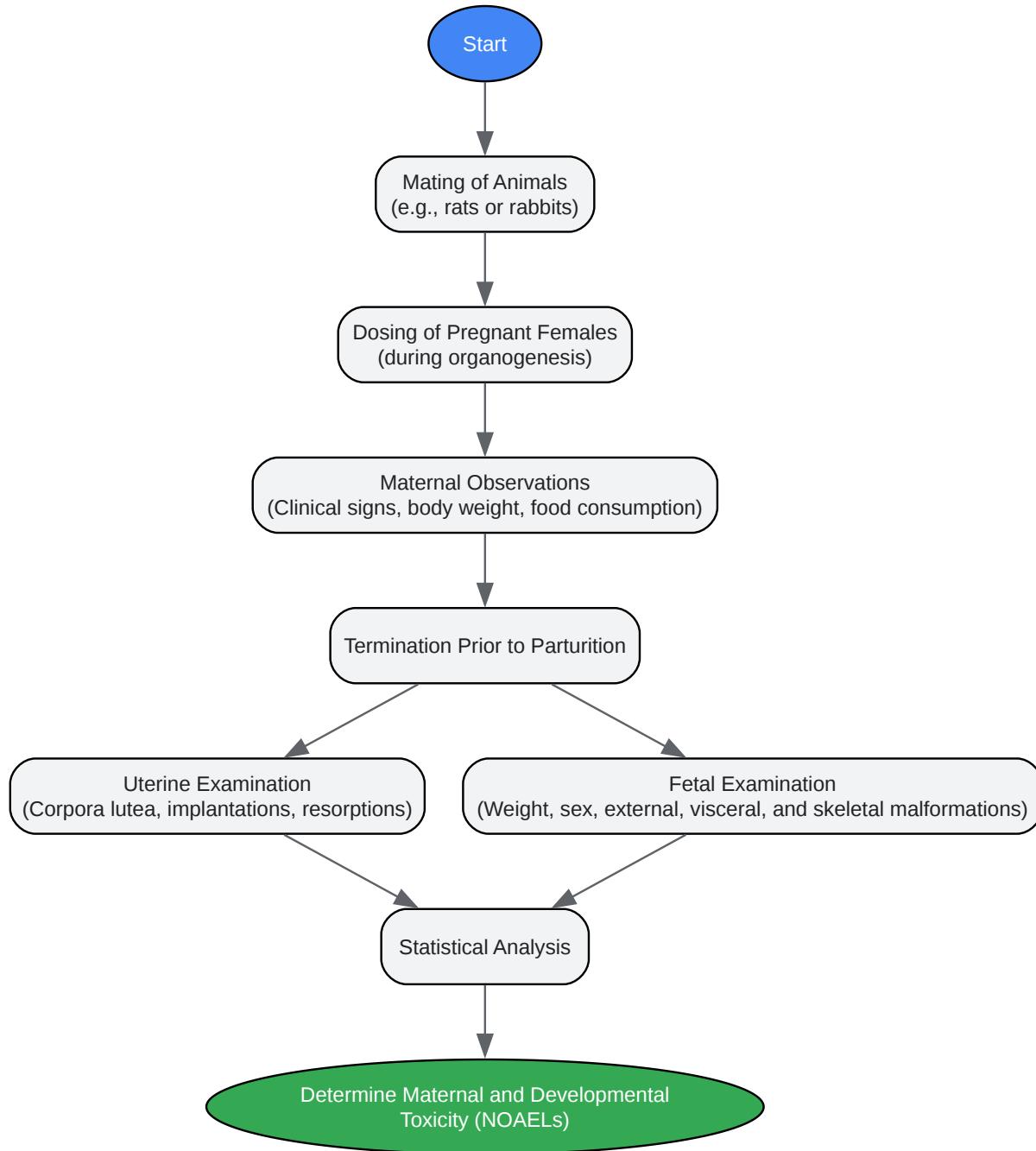
- **Test System:** Human peripheral blood lymphocytes or suitable cell lines (e.g., CHO, TK6) are used.
- **Treatment:** Cells are exposed to at least three concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix).
- **Cytokinesis Block:** Cytochalasin B is added to the culture to inhibit cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained (e.g., with Giemsa).
- **Scoring:** The frequency of micronucleated cells in at least 2000 binucleated cells per concentration is determined.
- **Data Analysis:** The results are statistically analyzed to determine if there is a significant, dose-dependent increase in micronucleated cells compared to the negative control.

Prenatal Developmental Toxicity Study (OECD 414)

Objective: To assess the potential of a substance to cause adverse effects on the pregnant female and the developing embryo and fetus.

Experimental Workflow:

Prenatal Developmental Toxicity Study (OECD 414) Workflow

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Generalized workflow for a prenatal developmental toxicity study based on OECD 414.

Methodology:

- Test Animals: Pregnant rodents (usually rats or rabbits) are used.
- Dose Administration: The test substance is administered daily to pregnant females, typically during the period of major organogenesis.
- Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
- Fetal Examination: Shortly before natural delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
- Endpoints: Maternal toxicity (e.g., reduced body weight gain) and developmental toxicity (e.g., fetal malformations, reduced fetal weight, increased resorptions) are assessed to determine the No-Observed-Adverse-Effect Levels (NOAELs) for both.

Conclusion

The toxicological profile of **4-Chloro-3-ethylphenol** indicates that it is harmful if swallowed and is a skin and eye irritant. Due to the limited availability of specific quantitative toxicity data, a definitive assessment of its chronic, reproductive, and genotoxic potential is challenging. Data from the structurally similar compound, 4-chloro-3-methylphenol, suggests potential for reproductive effects at high doses but a general lack of genotoxicity. The primary mechanism of action appears to be the antagonism of ryanodine receptors, leading to disruptions in intracellular calcium signaling. Further research is warranted to establish a more complete and specific toxicological profile for **4-Chloro-3-ethylphenol**. Researchers and drug development professionals should exercise caution and consider the available data and data gaps when handling and evaluating this compound.

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